Forskolin

Catalog No.
S528356
CAS No.
66575-29-9
M.F
C22H34O7
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forskolin

CAS Number

66575-29-9

Product Name

Forskolin

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

OHCQJHSOBUTRHG-KGGHGJDLSA-N

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Solubility

Soluble in DMSO

Synonyms

Coleonol, colforsin, Forskolin, N,N-dimethyl-beta-alanine-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho(2,1-b)pyran-6-yl ester HCl, NKH 477, NKH-477, NKH477

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O

Description

The exact mass of the compound Forskolin is 410.2305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 375489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Forskolin is a labdane diterpenoid derived from the plant Coleus forskohlii, also known as Indian coleus. It is recognized for its role in increasing levels of cyclic adenosine monophosphate (cAMP) by stimulating the enzyme adenylate cyclase, making it a significant compound in biochemical research and therapeutic applications. Forskolin has a complex chemical structure characterized by multiple functional groups, including hydroxyl and carbonyl groups, which contribute to its biological activity and reactivity .

Due to its functional groups. Key reactions include:

  • Acylation: The introduction of acyl groups can modify the hydroxyl groups, affecting its biological activity.
  • Alkylation: This reaction can enhance the lipophilicity of forskolin, potentially improving its pharmacokinetic properties.
  • Dehydration: Removal of water can lead to the formation of double bonds, altering the compound’s reactivity and stability.
  • Oxidation and Reduction: These reactions can modify the oxidation state of functional groups, impacting forskolin's biological efficacy .

Forskolin exhibits several biological activities:

  • Adenylate Cyclase Stimulation: It activates adenylate cyclase, leading to increased cAMP levels, which is crucial for various cellular signaling pathways.
  • Positive Inotropic Effects: Forskolin enhances heart muscle contraction, making it potentially useful in treating heart failure .
  • Antihypertensive Properties: It has been shown to lower blood pressure by relaxing vascular smooth muscle .
  • Fat Loss and Lean Muscle Gain: Forskolin has been studied for its effects on body composition, showing potential in reducing fat mass while increasing lean body mass in humans .

Forskolin can be synthesized through various methods:

  • Natural Extraction: The primary source is the root of Coleus forskohlii, where it accumulates in oil bodies.
  • Total Chemical Synthesis: A reported synthesis involves photocyclization of a synthetic intermediate followed by a singlet oxygen Diels-Alder reaction. This method allows for the creation of forskolin from simpler precursors .
  • Biosynthesis in Yeast: Recent studies have successfully engineered yeast to produce forskolin by introducing specific genes responsible for its biosynthetic pathway, allowing for sustainable production .

Forskolin has several applications across various fields:

  • Pharmaceuticals: Used in treatments for heart conditions and hypertension due to its positive inotropic and vasodilatory effects.
  • Research: Commonly employed in laboratory settings to investigate cellular signaling pathways involving cAMP.
  • Weight Management: Investigated as a supplement for weight loss and body composition improvement .

Research indicates that forskolin interacts with various biological systems:

  • Protein Kinase A Activation: Forskolin's ability to elevate cAMP levels activates protein kinase A, influencing numerous signaling pathways.
  • Cancer Research: Studies suggest that forskolin may inhibit cancer cell migration and proliferation through cAMP-mediated mechanisms .
  • Drug Interactions: Forskolin may enhance the effects of certain medications, particularly those targeting cardiovascular health.

Several compounds share structural or functional similarities with forskolin. Below is a comparison highlighting their unique characteristics:

CompoundSourceKey Features
Colforsin DaropateSynthetic derivativeMore potent cAMP elevating effects than forskolin
NKH477Synthetic derivativeUsed in treating heart failure; similar mechanism
FSK88Synthetic derivativePotentially more effective at raising cAMP levels
13R-manoyl oxidePrecursor in biosynthesisDirect precursor to forskolin
Diterpene derivativesVarious natural sourcesShare structural elements but differ in biological activity

Forskolin's unique tetrahydropyran-derived heterocyclic ring and specific functional group arrangements distinguish it from these compounds, contributing to its distinct pharmacological properties .

Coleus forskohlii (syn. Plectranthus barbatus) is a member of the Lamiaceae (mint) family. Its taxonomic hierarchy is as follows:

  • Kingdom: Plantae
  • Phylum: Tracheophyta
  • Class: Magnoliopsida
  • Order: Lamiales
  • Family: Lamiaceae
  • Genus: Coleus
  • Species: Coleus forskohlii .

The species name honors the Finnish botanist Peter Forsskål, who first documented the plant in the 18th century. Recent phylogenetic studies confirm its distinct position within the Coleus genus, characterized by fasciculated tuberous roots and unique secondary metabolites .

Geographical Distribution and Cultivation Practices

Coleus forskohlii thrives in subtropical climates with moderate rainfall. Its native range spans the Indian subcontinent (India, Nepal, Sri Lanka), Southeast Asia (Thailand, Myanmar), and Africa (Ethiopia, Egypt) . Cultivation practices include:

ParameterDetails
Soil PreferenceWell-drained red loamy soils (pH 5.5–7) .
Altitude Range600–1,500 meters .
PropagationTerminal cuttings (10–15 cm) planted at 60 × 45 cm spacing .
Yield15–20 t/ha fresh tubers; 2,000–2,200 kg/ha dried tubers .

The plant’s golden-brown tuberous roots, rich in forskolin (0.07–0.58%), are harvested after 5–6 months of growth. Modern cultivation often employs in vitro propagation to enhance genetic stability and forskolin yield .

Traditional Uses in Ayurvedic Medicine

Coleus forskohlii has been integral to Ayurveda for centuries, primarily utilizing its roots. Key traditional applications include:

ConditionTraditional UseModern Correlation
Respiratory IssuesTreating asthma and bronchitis .Bronchodilation via cAMP modulation .
CardiovascularManaging hypertension and angina .Vasodilation and cardiac contractility .
DermatologicalAlleviating eczema and psoriasis .Anti-inflammatory and immunomodulatory effects .

Forskolin’s dual role in enhancing cyclic adenosine monophosphate (cAMP) and modulating adenylate cyclase underpins its multifaceted therapeutic potential .

Methylerythritol Phosphate Pathway Overview

The methylerythritol phosphate pathway in Coleus forskohlii initiates with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase [5] [4]. This reaction represents the first committed step of the non-mevalonate pathway [6]. The pathway proceeds through seven enzymatic steps to produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as the fundamental building blocks for all terpenoid compounds [4] [7].

Research has demonstrated that forskolin biosynthesis in Coleus forskohlii utilizes the non-mevalonate pathway exclusively [2] [8]. Geranylgeranyl pyrophosphate synthase from Coleus forskohlii has been molecularly cloned and functionally characterized, revealing a protein of 359 amino acids with a calculated molecular mass of 39.3 kilodaltons [2] [8]. The enzyme exhibits high homology with other plant geranylgeranyl pyrophosphate synthases and contains several highly conserved regions, including two aspartate-rich motifs that are essential for catalytic activity [2].

Subcellular Localization and Expression Patterns

Subcellular localization studies using green fluorescent protein fusion proteins have demonstrated that Coleus forskohlii geranylgeranyl pyrophosphate synthase is targeted to the chloroplast [2] [8]. This localization is consistent with the plastidial nature of the methylerythritol phosphate pathway and supports the proposed role of this enzyme in forskolin biosynthesis [9] [10].

Expression analysis reveals distinct tissue-specific patterns for geranylgeranyl pyrophosphate synthase in Coleus forskohlii. The enzyme shows strong expression in leaves, decreased expression in stems, and very little expression in roots [2] [8]. This expression pattern suggests that geranylgeranyl pyrophosphate is primarily synthesized in the leaves and subsequently transported to other tissues where forskolin accumulation occurs [2] [8].

Enzymatic Characteristics and Kinetic Properties

The geranylgeranyl pyrophosphate synthase enzyme catalyzes the sequential condensation of farnesyl pyrophosphate with isopentenyl pyrophosphate to produce the twenty-carbon geranylgeranyl pyrophosphate [11] [12]. This reaction is essential for directing carbon flux toward diterpenoid biosynthesis and represents a critical branch point in terpenoid metabolism [13] [14].

Functional expression studies in Escherichia coli have confirmed the catalytic activity of the Coleus forskohlii geranylgeranyl pyrophosphate synthase [2] [8]. When co-expressed with appropriate carotenoid biosynthetic genes, the enzyme enables carotenoid production, demonstrating its functionality and proper substrate specificity [2] [8].

ParameterValueSignificance
Protein length359 amino acids [2]Similar to other plant geranylgeranyl pyrophosphate synthases
Molecular mass39.3 kilodaltons [2]Typical for prenyltransferases
Subcellular localizationChloroplast [2]Consistent with methylerythritol phosphate pathway
Expression patternTissue-specific [2]Matches forskolin distribution
Conserved motifsTwo aspartate-rich motifs [2]Catalytic sites

Metabolic Engineering Applications

The characterized geranylgeranyl pyrophosphate synthase from Coleus forskohlii has been successfully employed in metabolic engineering applications for heterologous production of forskolin precursors [12] [15]. In engineered yeast systems, this enzyme provides the essential geranylgeranyl pyrophosphate substrate for downstream terpene synthases involved in forskolin biosynthesis [15] [16].

Recent advances in metabolic engineering have demonstrated that geranylgeranyl pyrophosphate availability can be enhanced through optimization of precursor pathways [12] [15]. Strategies include amplification of methylerythritol phosphate pathway enzymes and elimination of competing metabolic routes to increase geranylgeranyl pyrophosphate flux toward desired products [12] [15].

Cytochrome P450-Mediated Oxygenation Cascades

CYP76AH15: Primary C-11 Hydroxylation

CYP76AH15 catalyzes the first putative oxygenation step in the forskolin biosynthetic pathway, specifically the C-11 hydroxylation of 13R-manoyl oxide to form 11-oxo-13R-manoyl oxide [1] [17] [18]. This enzyme exhibits high specificity for the C-11 position and represents a crucial rate-limiting step in forskolin production [1] [15] [18].

Protein engineering studies have identified substrate recognition sites within CYP76AH15 that can be modified to improve catalytic efficiency [18]. The variant A99I, created through site-directed mutagenesis in the substrate recognition site 1 region, demonstrates a 5.6-fold increase in activity when expressed in engineered yeast cells [18]. This mutant produces twice the yield of 11-oxo-manoyl oxide compared to the natural enzyme [18].

The enzyme also demonstrates multifunctional activity beyond its primary C-11 hydroxylation role. Additional cytochrome P450 enzymes, including CYP76AH8 and CYP76AH17, can also catalyze C-11 monooxygenation, though with lower efficiency compared to CYP76AH15 [1] [17].

CYP76AH11: Multifunctional Hydroxylation

CYP76AH11 functions as a multifunctional enzyme capable of catalyzing hydroxylation reactions at C-1, C-6, and C-7 positions [1] [17]. This enzyme plays a central role in the oxygenation cascade by introducing multiple hydroxyl groups necessary for forskolin structure formation [1] [17]. The multifunctional nature of CYP76AH11 distinguishes it from other cytochrome P450 enzymes in the pathway, which typically exhibit more restricted positional specificity [1] [17].

Research has demonstrated that CYP76AH11 can also catalyze C-1 monooxygenation when co-expressed with other pathway enzymes [1] [17]. This overlapping activity provides metabolic flexibility and ensures robust flux through the forskolin biosynthetic pathway [1] [17].

CYP76AH16: Specific C-9 Hydroxylation

CYP76AH16 exhibits exclusive specificity for C-9 monooxygenation, making it an essential enzyme for forskolin biosynthesis [1] [17]. Unlike other cytochrome P450 enzymes in the pathway, CYP76AH16 demonstrates strict positional selectivity and cannot be substituted by other family members [1] [17].

The combination of CYP76AH15, CYP76AH11, and CYP76AH16 represents the minimal cytochrome P450 enzyme set capable of converting 13R-manoyl oxide to deacetylforskolin [1] [17]. Co-expression of these three enzymes results in specific and efficient formation of the final intermediate prior to acetylation [1] [17].

Enzyme Expression and Regulation

All characterized cytochrome P450 enzymes involved in forskolin biosynthesis show preferential expression in root cork cells of Coleus forskohlii [1] [19]. This tissue-specific expression pattern corresponds to the primary site of forskolin accumulation and biosynthesis [1] [20].

The cytochrome P450 enzymes require cytochrome P450 reductase for proper function, as this accessory protein provides the necessary electrons for monooxygenation reactions [15] [16]. Only one nicotinamide adenine dinucleotide phosphate-dependent cytochrome P450 oxidoreductase has been identified in the forskolin biosynthetic pathway, creating potential bottlenecks in electron transfer [15].

EnzymePrimary ReactionSubstrate SpecificityExpression Level
CYP76AH15C-11 monooxygenation [1]13R-manoyl oxide → 11-oxo-manoyl oxide [1]High in root cork [1]
CYP76AH11C-1, C-6, C-7 monooxygenation [1]Multi-functional enzyme [1]High in root cork [1]
CYP76AH16C-9 monooxygenation [1]Specific for C-9 position [1]High in root cork [1]
CYP76AH8C-11, C-1 monooxygenation [1]Overlapping with CYP76AH15 [1]Moderate in root cork [1]
CYP76AH17C-11, C-1 monooxygenation [1]Overlapping with CYP76AH15 [1]Moderate in root cork [1]

Metabolic Engineering Challenges

The expression of plant-derived cytochrome P450 enzymes in microbial hosts presents significant challenges for metabolic engineering applications [15] [16]. The catalytic efficiency of these enzymes is often reduced when expressed in non-native systems, requiring optimization of expression levels and electron transfer partnerships [15] [16].

Recent research has focused on improving cytochrome P450 expression through protein engineering approaches [18]. Strategies include modification of substrate recognition sites, optimization of electron transfer efficiency, and enhancement of protein stability in heterologous hosts [15] [18].

The coordination of multiple cytochrome P450 enzymes in engineered systems represents a continuing challenge [15]. Balancing expression levels, managing electron distribution, and controlling reaction sequencing require sophisticated metabolic engineering approaches [15] [16].

Acetyltransferase-Catalyzed Functionalization Steps

Identification and Characterization of Acetyltransferases

Transcriptome mining of Coleus forskohlii root cork tissue identified ten acetyltransferase candidates from the BAHD family [1] [17]. Functional characterization through transient expression in Nicotiana benthamiana leaves revealed that only two acetyltransferase candidates, designated CfACT1-6 and CfACT1-8, were capable of catalyzing acetylation of deacetylforskolin [1] [17].

CfACT1-6: Broad Specificity Acetyltransferase

CfACT1-6 demonstrates broad acetylation activity when expressed in engineered plant systems [1] [17]. Expression of this enzyme results in the formation of multiple acetylated products, with forskolin constituting only a minor fraction of the total acetylated compounds produced [1] [17]. This broad specificity limits the utility of CfACT1-6 for efficient forskolin production in metabolic engineering applications [1] [17].

CfACT1-8: Specific Forskolin Acetyltransferase

In contrast to CfACT1-6, CfACT1-8 exhibits high activity and specificity for the acetylation of deacetylforskolin [1] [17]. This enzyme achieves efficient conversion of deacetylforskolin to forskolin with complete absence of detectable acetylated side products [1] [17]. The identification of CfACT1-8 establishes the complete and highly specific biosynthetic route to forskolin from its precursor, geranylgeranyl pyrophosphate [1] [17].

Substrate Specificity and Reaction Mechanism

The acetyltransferase CfACT1-8 demonstrates strict positional specificity for the C-7 hydroxyl group of deacetylforskolin [1] [17]. This specificity ensures that forskolin is produced as the primary product without formation of alternative acetylated derivatives [1] [17]. The enzyme utilizes acetyl coenzyme A as the acetyl donor, consistent with other members of the BAHD acetyltransferase family [1] [17].

Research has demonstrated that the regiospecific acetylation catalyzed by CfACT1-8 represents the final committed step in forskolin biosynthesis [1] [17]. The enzyme requires the fully hydroxylated deacetylforskolin substrate, indicating that all oxygenation reactions must be completed before acetylation can occur [1] [17].

EnzymeActivityProduct SpecificityCatalytic EfficiencySide ProductsFunctional Role
CfACT1-6Broad acetylation [1]Multiple acetylated products [1]Moderate [1]Detected [1]Non-specific acetyltransferase [1]
CfACT1-8Specific C-7 acetylation [1]Forskolin (primary product) [1]High [1]Absent [1]Final step in forskolin biosynthesis [1]

Integration with Upstream Pathway Components

The acetyltransferase CfACT1-8 functions in coordination with upstream cytochrome P450 enzymes to complete forskolin biosynthesis [1] [17]. Co-expression studies in Nicotiana benthamiana demonstrate that CfACT1-8 requires the presence of CfDXS, CfGGPPS, CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 for efficient forskolin production [1] [17].

The temporal organization of the biosynthetic pathway ensures that deacetylforskolin formation precedes acetylation [1] [17]. This sequential arrangement prevents premature acetylation of partially oxygenated intermediates and ensures efficient flux toward the final product [1] [17].

Metabolic Engineering Applications

The characterized acetyltransferase CfACT1-8 has been successfully employed in metabolic engineering systems for heterologous forskolin production [1] [15] [16]. In engineered Saccharomyces cerevisiae strains, CfACT1-8 enables the final conversion step from deacetylforskolin to forskolin [1] [15].

Optimization studies have demonstrated that acetyltransferase expression levels significantly influence final forskolin titers in engineered systems [15] [16]. Balancing acetyltransferase activity with upstream enzyme expression ensures efficient conversion without accumulation of deacetylforskolin intermediates [15] [16].

Recent metabolic engineering efforts have achieved forskolin titers of 79.33 milligrams per liter in fed-batch fermentation systems through optimization of acetyltransferase expression and cofactor availability [21] [16]. These results demonstrate the successful integration of CfACT1-8 into complete forskolin biosynthetic pathways [21] [16].

Compartmentalization of Biosynthesis in Root Cork Cells

Specialized Root Cork Cell Structure and Function

Forskolin biosynthesis in Coleus forskohlii occurs specifically within specialized root cork cells that contain distinct intracellular compartments optimized for terpenoid production [20] [22]. These cells represent highly differentiated tissue types that have evolved to accommodate the complex biochemical requirements of forskolin biosynthesis [20] [23].

The root cork cells contain hydrophobic intracellular compartments that facilitate the sequestration and accumulation of lipophilic diterpenoid compounds [20]. These specialized organelles provide an optimal environment for the storage of forskolin and related metabolites while preventing interference with normal cellular processes [20] [22].

Cellular Organization and Metabolic Compartmentation

Research has demonstrated that 13R-manoyl oxide, the immediate precursor to forskolin, is synthesized within the same specialized root cork cells where forskolin accumulation occurs [20] [22]. In situ localization studies reveal that forskolin production takes place within cells that contain oil bodies, indicating the presence of specialized lipid storage organelles [1] [20].

The compartmentalization of forskolin biosynthesis ensures spatial organization of the enzymatic machinery required for efficient metabolite conversion [20] [22]. This cellular arrangement facilitates substrate channeling between sequential enzymatic steps and minimizes loss of intermediates through competing metabolic pathways [20].

Transcriptome Analysis of Root Cork Tissue

Comprehensive transcriptome analysis of Coleus forskohlii root cork tissue has revealed the tissue-specific expression of genes encoding forskolin biosynthetic enzymes [1] [17]. The availability of root cork transcriptome data enabled the identification of candidate genes and facilitated the functional characterization of pathway components [1] [17].

The transcriptome analysis demonstrates that multiple cytochrome P450 genes from the CYP76AH subfamily are preferentially expressed in root cork cells [1] [19]. This expression pattern correlates with the site of forskolin biosynthesis and accumulation, supporting the proposed roles of these enzymes in the pathway [1] [19].

Similarly, acetyltransferase genes from the BAHD family show enriched expression in root cork tissue compared to other plant organs [1] [17]. This tissue-specific expression pattern provides additional evidence for the localized nature of forskolin biosynthesis [1] [17].

Metabolic Flux and Pathway Organization

The compartmentalization of forskolin biosynthesis within root cork cells enables efficient metabolic flux through the complex multi-step pathway [20] [22]. The spatial organization ensures that substrate availability matches enzyme localization, minimizing bottlenecks and maximizing pathway efficiency [20].

Research indicates that the methylerythritol phosphate pathway components are active within the plastids of root cork cells, providing the essential geranylgeranyl pyrophosphate precursor [2] [3]. The subsequent terpene synthase reactions that produce 13R-manoyl oxide likely occur in the same cellular compartment or in closely associated organelles [20] [22].

The cytochrome P450-mediated oxygenation reactions require endoplasmic reticulum localization, indicating that forskolin biosynthesis involves inter-organellar transport of intermediates [15]. This multi-compartmental organization necessitates sophisticated regulatory mechanisms to coordinate pathway flux [15].

Developmental and Environmental Regulation

The specialized root cork cells that produce forskolin undergo specific developmental programs that optimize their metabolic capacity for terpenoid biosynthesis [20] [22]. These developmental changes include organelle biogenesis, enzyme expression, and metabolite transport system establishment [20].

Environmental factors influence the activity and organization of root cork cell biosynthetic machinery [24]. Stress conditions, including pathogen attack and abiotic stress, can modulate forskolin biosynthesis through effects on cellular organization and enzyme expression [24].

Recent research has demonstrated that ultraviolet-C priming can enhance forskolin biosynthesis in Coleus forskohlii root tissues [24]. This treatment appears to optimize the cellular organization and metabolic capacity of root cork cells for increased forskolin production [24].

Implications for Metabolic Engineering

Understanding the compartmentalization requirements of forskolin biosynthesis provides crucial insights for metabolic engineering applications [15] [16]. Successful heterologous production systems must recreate the appropriate subcellular organization and enzyme localization found in native root cork cells [15].

The multi-compartmental nature of forskolin biosynthesis presents challenges for microbial production systems that lack the complex organellar structure of plant cells [15] [16]. Engineering approaches must address protein targeting, substrate transport, and metabolite sequestration to achieve efficient production [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

410.23045342 g/mol

Monoisotopic Mass

410.23045342 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1F7A44V6OU

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Phosphorus-oxygen lyases [EC:4.6.1.-]
ADCY [HSA:107 108 109 196883 111 112 113 114 115 55811] [KO:K08041 K08042 K08043 K08044 K08045 K08046 K08047 K08048 K08049 K11265]

Pictograms

Irritant

Irritant

Other CAS

66575-29-9

Wikipedia

Forskolin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Last modified: 08-15-2023
1: St John HC, Hansen SJ, Pike JW. Analysis of SOST expression using large minigenes reveals the MEF2C binding site in the evolutionarily conserved region (ECR5) enhancer mediates forskolin, but not 1,25-dihydroxyvitamin D(3) or TGFβ(1) responsiveness. J Steroid Biochem Mol Biol. 2015 Sep 7. pii: S0960-0760(15)30063-7. doi: 10.1016/j.jsbmb.2015.09.005. [Epub ahead of print] Review. PubMed PMID: 26361013; PubMed Central PMCID: PMC4781661.
2: Wagh VD, Patil PN, Surana SJ, Wagh KV. Forskolin: upcoming antiglaucoma molecule. J Postgrad Med. 2012 Jul-Sep;58(3):199-202. Review. PubMed PMID: 23023353.
3: Alasbahi RH, Melzig MF. Forskolin and derivatives as tools for studying the role of cAMP. Pharmazie. 2012 Jan;67(1):5-13. Review. PubMed PMID: 22393824.
4: Insel PA, Ostrom RS. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling. Cell Mol Neurobiol. 2003 Jun;23(3):305-14. Review. PubMed PMID: 12825829.
5: De Souza NJ. Industrial development of traditional drugs: the forskolin example. A mini-review. J Ethnopharmacol. 1993 Mar;38(2-3):177-80. Review. PubMed PMID: 8510466.
6: Bhat SV. Forskolin and congeners. Fortschr Chem Org Naturst. 1993;62:1-74. Review. PubMed PMID: 8349218.
7: Laurenza A, Sutkowski EM, Seamon KB. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? Trends Pharmacol Sci. 1989 Nov;10(11):442-7. Review. PubMed PMID: 2692256.
8: Schlepper M, Thormann J, Mitrovic V. Cardiovascular effects of forskolin and phosphodiesterase-III inhibitors. Basic Res Cardiol. 1989;84 Suppl 1:197-212. Review. PubMed PMID: 2530974.
9: Georgieva Zh, Uzunov P. [The diterpene forskolin--a valuable agent for demonstrating the role of the cyclic 3',5'-adenosine monophosphate system in physiological processes]. Eksp Med Morfol. 1988;27(1):56-61. Review. Bulgarian. PubMed PMID: 2836155.
10: Seamon KB, Daly JW. Forskolin: its biological and chemical properties. Adv Cyclic Nucleotide Protein Phosphorylation Res. 1986;20:1-150. Review. PubMed PMID: 3028083.
11: Ammon HP, Müller AB. Forskolin: from an ayurvedic remedy to a modern agent. Planta Med. 1985 Dec;(6):473-7. Review. PubMed PMID: 3006108.
12: Mokhtari A, Do Khac L, Tanfin Z, Harbon S. Forskolin modulates cyclic AMP generation in the rat myometrium. Interactions with isoproterenol and prostaglandins E2 and I2. J Cyclic Nucleotide Protein Phosphor Res. 1985;10(3):213-27. Review. PubMed PMID: 2991348.
13: Daly JW. Forskolin, adenylate cyclase, and cell physiology: an overview. Adv Cyclic Nucleotide Protein Phosphorylation Res. 1984;17:81-9. Review. PubMed PMID: 6328947.
14: Hedin L, Rosberg S. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary. Mol Cell Endocrinol. 1983 Nov;33(1):69-80. Review. PubMed PMID: 6315510.
15: Sano M. [Forskolin and adenylate cyclase]. Tanpakushitsu Kakusan Koso. 1983 Jun;28(7):943-50. Review. Japanese. PubMed PMID: 6351176.
16: de Souza NJ, Dohadwalla AN, Reden J. Forskolin: a labdane diterpenoid with antihypertensive, positive inotropic, platelet aggregation inhibitory, and adenylate cyclase activating properties. Med Res Rev. 1983 Apr-Jun;3(2):201-19. Review. PubMed PMID: 6345959.
17: Seamon KB, Daly JW. Forskolin: a unique diterpene activator of cyclic AMP-generating systems. J Cyclic Nucleotide Res. 1981;7(4):201-24. Review. PubMed PMID: 6278005.

Explore Compound Types